3-Nitrobenzamidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-nitrobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.ClH/c8-7(9)5-2-1-3-6(4-5)10(11)12;/h1-4H,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNQVJWYIUJWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971847 | |
| Record name | 3-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56406-50-9 | |
| Record name | Benzenecarboximidamide, 3-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 56406-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrobenzamidinium hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthetic Routes to 3-Nitrobenzamidine Hydrochloride
The most established method for synthesizing this compound is through the Pinner reaction. wikipedia.orgnumberanalytics.com This classical approach involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which is subsequently converted to the amidine. wikipedia.orgorganic-chemistry.org
The process typically begins with 3-Nitrobenzonitrile as the starting material. guidechem.comnih.gov The nitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. numberanalytics.comorganic-chemistry.org This reaction forms the corresponding ethyl 3-nitrobenzimidate hydrochloride salt. This intermediate is then subjected to ammonolysis, where it reacts with ammonia (B1221849) to displace the ethoxy group, yielding the final product, this compound.
A general representation of the Pinner reaction is as follows:
Formation of Pinner Salt: O₂NC₆H₄CN + C₂H₅OH + HCl → [O₂NC₆H₄C(=NH₂)OC₂H₅]⁺Cl⁻
Ammonolysis: [O₂NC₆H₄C(=NH₂)OC₂H₅]⁺Cl⁻ + NH₃ → O₂NC₆H₄C(=NH)NH₂·HCl + C₂H₅OH
Contemporary industrial methods may employ alternative reagents to achieve the transformation from nitrile to amidine, potentially offering advantages in safety and yield. For instance, processes analogous to those patented for similar isomers might involve the use of different amidinating reagents and solvents to streamline production. google.com
Table 1: Overview of Synthetic Routes for this compound
| Route | Starting Material | Key Reagents | Intermediate | Reference |
|---|---|---|---|---|
| Pinner Reaction | 3-Nitrobenzonitrile | Anhydrous Alcohol (e.g., Ethanol), Hydrogen Chloride (gas) | Alkyl 3-nitrobenzimidate Hydrochloride (Pinner Salt) | wikipedia.org, organic-chemistry.org |
| Ammonolysis | Alkyl 3-nitrobenzimidate Hydrochloride | Ammonia | This compound | wikipedia.org |
Optimization Strategies for Enhanced Reaction Efficiency and Selectivity
Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness. Key parameters that can be adjusted include temperature, solvent, and reactant stoichiometry.
Temperature Control: The Pinner reaction intermediate, the imidium chloride salt, is thermodynamically unstable. wikipedia.org Maintaining low temperatures during its formation and isolation helps prevent decomposition into side products like amides and alkyl chlorides, thereby enhancing selectivity and yield. wikipedia.org
Solvent and Catalyst System: The choice of solvent and the form of the acid catalyst are critical. The classical Pinner reaction often uses anhydrous solvents like chloroform (B151607) or ether in combination with an alcohol and gaseous HCl to ensure the reaction medium is free of water, which would otherwise hydrolyze the intermediate to an ester. organic-chemistry.org Exploring alternative acid catalysts, including Lewis acids or solid-supported acids, could offer easier handling and separation.
Stoichiometry: Precise control over the molar ratios of the nitrile, alcohol, and acid is essential. An excess of alcohol can lead to the formation of orthoester byproducts, while insufficient acid will result in a slow or incomplete reaction. wikipedia.org Similarly, during ammonolysis, controlling the amount of ammonia and the reaction time is necessary to ensure complete conversion without promoting side reactions.
Table 2: Parameters for Synthetic Optimization
| Parameter | Condition | Rationale for Optimization | Reference |
|---|---|---|---|
| Temperature | Low temperature for Pinner salt formation | Prevents thermal decomposition of the unstable imidium chloride intermediate. | wikipedia.org |
| Solvent | Anhydrous conditions | Prevents hydrolysis of the nitrile and the imidate intermediate to unwanted carboxylic acid derivatives. | organic-chemistry.org |
| Catalyst | Gaseous HCl or other acid catalysts | Ensures sufficient protonation of the nitrile to activate it for nucleophilic attack by the alcohol. | numberanalytics.com |
| Reactant Ratio | Controlled stoichiometry | Avoids the formation of byproducts such as orthoesters and ensures complete conversion. | wikipedia.org |
Exploration of Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of safer solvents, alternative energy sources, and atom-economical reaction designs.
Alternative Catalysts and Solvents: Replacing strong, corrosive acids like gaseous HCl with reusable solid acid catalysts could simplify the process, minimize waste, and reduce hazards. nih.gov The exploration of base-catalyzed alternatives to the Pinner reaction for electron-poor nitriles could also provide a milder and more environmentally benign pathway. wikipedia.org
Energy Efficiency: The use of non-traditional activation methods, such as microwave irradiation or ultrasound, has the potential to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov
Pot Economy: Designing a "one-pot" synthesis, where the formation of the Pinner salt and its subsequent ammonolysis occur in the same reaction vessel without isolating the intermediate, would improve efficiency by reducing steps, solvent use, and waste generation. researchgate.net This aligns with the principle of pot economy, a key tenet of green chemistry. researchgate.net
This compound as a Versatile Synthetic Building Block
This compound is a valuable building block in organic synthesis, primarily due to its two distinct reactive sites: the amidine functional group and the nitro group on the aromatic ring. sigmaaldrich.comfrontiersin.org This dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
The structure of this compound can be systematically modified to produce a diverse library of novel analogues. Derivatization can occur at the nitro group or the amidine moiety.
A primary strategy involves the chemical reduction of the nitro group to an amine, yielding 3-aminobenzamidine. google.com This transformation unlocks a wealth of synthetic possibilities, as the newly formed aniline-type amino group can undergo a variety of well-established reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form a new amide linkage. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation/Arylation: N-alkylation or N-arylation reactions to introduce new substituents.
Diazotization: Conversion to a diazonium salt, which can then be substituted with a wide range of functional groups (e.g., halogens, hydroxyl, cyano).
Furthermore, the amidine group itself can be a site for derivatization, although this is less common than modifying the aromatic ring substituent.
Table 3: Potential Derivatization Reactions of 3-Nitrobenzamidine
| Reaction Site | Transformation | Reagents | Resulting Functional Group |
|---|---|---|---|
| Nitro Group | Reduction | Fe/HCl, H₂/Pd-C, SnCl₂ | Primary Amine (-NH₂) |
| Amino Group (post-reduction) | Acylation | Acyl Chloride (RCOCl) | Amide (-NHCOR) |
| Amino Group (post-reduction) | Diazotization/Substitution | NaNO₂/HCl, then CuX | Halogen, CN, OH, etc. |
| Amidine Group | N-Alkylation | Alkyl Halide (R-X) | Substituted Amidine |
Synthesis of Nitrogen-Containing Heterocyclic Systems
Amidines are classic precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are scaffolds of immense importance in medicinal chemistry. nih.govrsc.org this compound can be used to construct rings such as triazines, pyrimidines, and imidazoles.
The synthesis typically involves the condensation of the amidine group, which acts as a C-N-N or N-C-N synthon, with a molecule containing two electrophilic centers.
Triazines: Reaction with appropriate precursors can lead to the formation of 1,3,5-triazine (B166579) derivatives. nih.gov
Tetrazines: The Pinner reaction itself is considered a classical route toward tetrazines when hydrazine (B178648) is used in the second step instead of ammonia. nih.gov
Pyrimidines and Imidazoles: Condensation with 1,3-dicarbonyl compounds or α-haloketones can yield substituted pyrimidines and imidazoles, respectively.
After reduction of the nitro group to 3-aminobenzamidine, the molecule becomes a powerful precursor for fused heterocyclic systems like quinazolines and benzodiazepines through condensation with appropriate carbonyl compounds or esters.
Table 4: Heterocyclic Systems from 3-Nitrobenzamidine Derivatives
| Precursor | Reactant Partner | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 3-Nitrobenzamidine | 1,3-Diketone | Substituted Pyrimidine | |
| 3-Nitrobenzamidine | Hydrazine | Substituted Tetrazine | nih.gov |
| 3-Aminobenzamidine | β-Ketoester | Substituted Quinazolinone | nih.gov |
| 3-Aminobenzamidine | α-Amino acid derivative | Substituted Benzodiazepine | beilstein-journals.org |
Multi-component Reactions and Combinatorial Approaches
The structural features of this compound make it an excellent candidate for use in multi-component reactions (MCRs) and combinatorial chemistry. nih.gov MCRs allow for the rapid assembly of complex molecules in a single step from three or more reactants, offering high efficiency and atom economy. beilstein-journals.orgnih.govtcichemicals.com
The derivative, 3-aminobenzamidine, is particularly well-suited for MCRs. Its primary amino group can participate as the amine component in renowned MCRs such as:
Ugi Reaction: A four-component reaction between an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide. Using 3-aminobenzamidine in this reaction would generate complex peptidomimetic structures in a single step. nih.gov
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). While 3-aminobenzamidine is not a direct component, its structural motifs are relevant to the types of heterocycles often targeted by MCRs. tcichemicals.com
This suitability for MCRs makes this compound an ideal starting point for generating large chemical libraries via combinatorial chemistry. ramapo.edu By systematically varying the other components in an MCR (e.g., using a diverse set of aldehydes and isocyanides in an Ugi reaction with 3-aminobenzamidine), a large number of structurally related but distinct compounds can be synthesized rapidly for screening purposes. nih.gov
Mechanistic Investigations of Reactions Involving this compound
While comprehensive mechanistic studies specifically targeting this compound are not extensively documented in publicly accessible literature, valuable insights can be drawn from research on related benzamidine (B55565) derivatives and aromatic substitution reactions. The principles governing these related reactions offer a framework for understanding the likely behavior of this compound.
Elucidation of Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic data for reactions involving this compound are sparse. However, general principles of physical organic chemistry allow for predictions regarding its reactivity. The presence of the strongly electron-withdrawing nitro group at the meta position significantly influences the electron density of the aromatic ring and the properties of the amidine group.
In reactions where the amidine group acts as a nucleophile, the nitro group is expected to decrease its reactivity by withdrawing electron density. Conversely, in reactions involving nucleophilic aromatic substitution on the benzene (B151609) ring, the nitro group would activate the ring towards attack, particularly at the ortho and para positions relative to the nitro group itself.
The thermodynamics of such reactions would be governed by the relative stabilities of the reactants, intermediates, and products. The formation of resonance-stabilized intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution, would represent thermodynamic wells along the reaction coordinate.
Computational Modeling of Transition States and Intermediates
Computational chemistry provides powerful tools for modeling reaction pathways where experimental data is scarce. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the geometries and energies of transition states and intermediates. researchgate.net
For reactions involving this compound, computational models could elucidate:
Transition State Geometries: For instance, in a cycloaddition reaction, modeling could predict the geometry of the transition state, indicating whether the reaction proceeds through a concerted or stepwise mechanism.
Intermediate Stability: The stability of potential intermediates, such as protonated forms of the amidine group or intermediates in substitution reactions, can be assessed.
Energy Barriers: Calculation of activation energies for different potential pathways can help predict which reaction is kinetically favored. researchgate.netorganic-chemistry.org A study on the Michael addition of amines to nitrostyrenes, which also involves a nitro group, utilized computational studies to reveal a six-membered transition state that significantly lowered the energy barrier. organic-chemistry.org
A theoretical study on the [3+2] cycloaddition reactions between a nitrone and maleimides demonstrated that the exo-cycloadducts were both kinetically and thermodynamically more favored, a finding that aligned with experimental observations. researchgate.net Such computational approaches could be applied to predict selectivity in reactions involving this compound.
Influence of Substituents and Reaction Conditions on Pathway Selectivity
The outcome of a reaction involving this compound can be highly sensitive to the nature of other substituents on the aromatic ring and the specific reaction conditions employed.
Influence of Substituents:
The directing effects of substituents on a benzene ring are a cornerstone of organic chemistry. khanacademy.org The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. khanacademy.org If other substituents are present on the ring, their electronic and steric properties will compete with or complement the directing effect of the nitro group, influencing the regioselectivity of the reaction.
| Substituent Type | Directing Effect | Influence on Reactivity |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Ortho, Para-directing | Activate the ring towards electrophilic substitution |
| Electron-Withdrawing Groups (e.g., -CN, -SO3H) | Meta-directing | Deactivate the ring towards electrophilic substitution |
In a scenario with multiple substituents, the most strongly activating group generally dictates the position of incoming electrophiles. khanacademy.org Conversely, for nucleophilic aromatic substitution, electron-withdrawing groups are activating.
Influence of Reaction Conditions:
Reaction conditions play a pivotal role in determining the reaction pathway and product distribution. Key parameters include:
Temperature: Can influence the kinetic versus thermodynamic control of a reaction. Higher temperatures can provide the energy to overcome higher activation barriers, potentially leading to the thermodynamically more stable product.
Solvent: The polarity of the solvent can influence reaction rates and selectivity. Protic solvents, for example, can participate in proton transfer and stabilize charged intermediates. organic-chemistry.org In some cases, solvent-free conditions can lead to high selectivity. researchgate.net
Catalyst: The presence and nature of a catalyst can open up new, lower-energy reaction pathways, dramatically altering the outcome of a reaction. Heterogeneous catalysts are often favored for their ease of separation and recyclability. researchgate.net
pH/Base: For reactions involving the amidine group, the pH of the medium is critical. The basicity of the amidine can be modulated by pH, affecting its nucleophilicity. The choice of base in a reaction can also be a deciding factor in product formation. researchgate.net
For example, in the synthesis of 1,3,5-triazine derivatives from benzamidine hydrochloride and benzyl (B1604629) alcohol, the optimization of temperature, solvent, and base was crucial for achieving high yields. researchgate.net Similarly, a study on the Michael addition to nitrostyrenes found that protic solvents favored the formation of imines with high selectivity, while nonpolar solvents led to aza-Michael adducts. organic-chemistry.org
Medicinal Chemistry and Pharmaceutical Applications of 3 Nitrobenzamidine Hydrochloride Derivatives
Design and Synthesis of Bioactive 3-Nitrobenzamidine Derivatives
The journey from a lead compound to a clinical candidate is paved with meticulous molecular design and synthetic execution. For derivatives of 3-nitrobenzamidine, this process involves a deep understanding of how structural modifications influence biological activity and physicochemical properties.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to optimizing a lead compound. For nitroaromatic compounds, a key determinant of biological activity is the electron-withdrawing nature of the nitro group, which influences the molecule's reactivity and interactions with biological targets. nih.govscielo.br Quantitative structure-activity relationship (QSAR) studies on related nitroaromatic compounds have provided valuable insights that can be extrapolated to the design of 3-nitrobenzamidine derivatives.
A study on 4-substituted-3-nitrobenzamide derivatives revealed that different substituents at the 4-position significantly impact their anti-tumor activity. researchgate.net For instance, certain substitutions can enhance the inhibitory activities against various cancer cell lines. researchgate.net A QSAR analysis of a series of aromatic and heteroaromatic nitro compounds demonstrated that mutagenicity is strongly correlated with the compound's hydrophobicity and the energy of its lowest unoccupied molecular orbital (LUMO). nih.gov This suggests that the ease with which the nitro group can be reduced is a critical factor in its biological effect. nih.gov
In a QSAR study of 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors, the presence of the nitro group was identified as a key feature for activity. Current time information in Bangalore, IN. The model indicated that specific electronic and steric properties of the substituents play a crucial role in the inhibitory potency. Current time information in Bangalore, IN.
Table 1: Illustrative QSAR Data for Nitroaromatic Derivatives
| Compound | LogP | LUMO Energy (eV) | Observed Activity (e.g., Mutagenicity) |
| Nitrobenzene (B124822) | 1.85 | -1.5 | Low |
| 1-Nitronaphthalene | 3.03 | -1.2 | Moderate |
| 2-Nitronaphthalene | 3.03 | -1.1 | High |
| 3-Nitrobenzamidine | 0.89 | -1.4 (estimated) | Varies with assay |
Note: This table is illustrative and combines data from multiple sources on various nitroaromatic compounds to demonstrate the principles of SAR. The activity of 3-nitrobenzamidine would need to be experimentally determined for specific endpoints.
These findings underscore the importance of the nitro group's position and the electronic environment of the aromatic ring in dictating the biological activity of nitroaromatic compounds. For 3-nitrobenzamidine derivatives, SAR and SPR studies would be crucial in modulating their therapeutic potential while minimizing potential toxicity. youtube.com
Prodrug Strategies and Targeted Delivery Systems
A significant advancement in mitigating the potential toxicity of nitroaromatic compounds lies in the development of prodrug strategies. frontiersin.orgnih.gov A prominent approach involves leveraging the hypoxic environment of solid tumors, where the expression of nitroreductase enzymes is often elevated. frontiersin.orgnih.govresearchwithrutgers.comnih.gov
Nitroreductase-activated prodrugs are designed to be inactive until they reach the target tissue, where the nitro group is enzymatically reduced to a cytotoxic species. frontiersin.orgnih.govnih.gov This strategy enhances the therapeutic index by concentrating the active drug at the site of action, thereby reducing systemic exposure and off-target effects. frontiersin.orgnih.gov For example, the prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is activated by E. coli nitroreductase to a potent DNA cross-linking agent. researchwithrutgers.comnih.gov This concept, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), involves introducing the bacterial nitroreductase gene into tumor cells to sensitize them to the prodrug. researchwithrutgers.comnih.gov
Derivatives of 3-nitrobenzamidine could be designed as prodrugs that are selectively activated by nitroreductases present in tumors or specific pathogens. This would involve the attachment of a cytotoxic warhead to the 3-aminobenzamidine scaffold, which would be released upon reduction of the nitro group. The design of such prodrugs would need to consider the substrate specificity of the target nitroreductases to ensure efficient activation.
Pharmacological Profiling and Therapeutic Potential
The unique electronic properties conferred by the nitro group position 3-nitrobenzamidine derivatives as candidates for a range of therapeutic applications, from infectious diseases to inflammatory conditions.
Antimicrobial Efficacy and Mechanisms of Action
Nitroaromatic compounds have a long history as antimicrobial agents. scielo.brencyclopedia.pubencyclopedia.pubnih.gov Their mechanism of action typically involves the reductive activation of the nitro group by microbial nitroreductases to form reactive nitroso and hydroxylamine (B1172632) intermediates. encyclopedia.pubnih.gov These reactive species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes. encyclopedia.pub
Several nitro-heterocyclic drugs, such as metronidazole (B1676534) and nitrofurantoin, are used clinically for the treatment of bacterial and parasitic infections. encyclopedia.pubencyclopedia.pubnih.gov The synthesis and evaluation of new 4-nitrobenzamide (B147303) derivatives have also demonstrated their potential as antimicrobial agents. ijpbs.com Studies on nitro-substituted benzimidazoles have shown significant activity against various bacterial strains. The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the benzimidazole (B57391) ring system.
Derivatives of 3-nitrobenzamidine could be explored for their antimicrobial properties. The amidine group, being a strong base, could influence the uptake and intracellular localization of the compounds, potentially leading to novel mechanisms of action or improved efficacy against resistant strains.
Table 2: Antimicrobial Activity of Representative Nitroaromatic Compounds
| Compound | Target Organism | MIC (µg/mL) |
| Metronidazole | Bacteroides fragilis | 0.5 |
| Nitrofurantoin | Escherichia coli | 32 |
| 4-Nitrobenzamide Derivative 3a | Staphylococcus aureus | 12.5 |
| 4-Nitrobenzamide Derivative 3a1 | Escherichia coli | 25 |
Source: Data compiled from various studies on nitroaromatic antimicrobial agents. ijpbs.com
Antiprotozoal and Antiparasitic Investigations
The success of nitroaromatic compounds in treating protozoal infections is well-documented. scielo.bruomus.edu.iq Drugs like benznidazole (B1666585) and nifurtimox (B1683997) are used in the treatment of Chagas disease, caused by Trypanosoma cruzi. scielo.bruomus.edu.iq The mechanism of action is believed to involve the parasite-specific nitroreductases that activate the drugs to produce cytotoxic metabolites. scielo.bruomus.edu.iq
Research into novel antiprotozoal agents has explored various nitro-substituted heterocyclic scaffolds. For instance, nitro- and halogeno-substituted benzimidazole derivatives have shown promising antiprotozoal activity. The efficacy of these compounds is often linked to their ability to undergo reductive activation within the parasite.
Given the structural similarities to known antiprotozoal drugs and the potential for reductive activation, 3-nitrobenzamidine derivatives represent a promising avenue for the discovery of new treatments for parasitic diseases. The amidine functionality could offer advantages in terms of solubility and target interaction compared to existing nitroaromatic drugs.
Anti-inflammatory and Immunomodulatory Activities
Emerging evidence suggests that nitroaromatic compounds may also possess anti-inflammatory and immunomodulatory properties. nih.govmdpi.comnih.govresearchgate.net The mechanisms underlying these activities are not fully elucidated but may involve the modulation of inflammatory signaling pathways and the production of cytokines. mdpi.comnih.govresearchgate.net
A review on the biological activity of nitro compounds highlights that some nitro-substituted benzamides have been investigated for their ability to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory mediators like COX-2, IL-1β, and TNF-α. nih.gov Furthermore, some natural products containing nitro groups have demonstrated anti-inflammatory effects. nih.gov The immunomodulatory activities of natural products are an active area of research, with some compounds showing the ability to alter the balance of pro-inflammatory and anti-inflammatory cytokines. mdpi.commdpi.com
The potential of 3-nitrobenzamidine derivatives in this therapeutic area warrants investigation. The combination of the nitro group and the benzamidine (B55565) scaffold could lead to compounds with unique immunomodulatory profiles, potentially offering new therapeutic strategies for autoimmune diseases and other inflammatory conditions.
Research on 3-Nitrobenzamidine Hydrochloride Derivatives in Oncology Remains Largely Unexplored
Despite extensive investigation into various aromatic and heterocyclic compounds for potential cancer therapies, specific research focusing on the medicinal chemistry, pharmaceutical applications, and metabolic fate of this compound derivatives is notably absent from publicly available scientific literature.
While the broader classes of benzamidine and nitro-containing compounds have been the subject of anticancer research, derivatives of the specific chemical entity this compound have not been a significant focus of published studies. This scarcity of targeted research means there is a lack of data to populate a detailed analysis of their anticancer and antiproliferative activities, as well as their biotransformation and metabolic pathways.
Anticancer and Antiproliferative Research: A Gap in the Literature
A thorough review of scientific databases reveals no specific studies on the synthesis of this compound derivatives for the purpose of evaluating their anticancer or antiproliferative effects. Research on related structures, such as 4-substituted-3-nitrobenzamide derivatives, has shown some promise. For instance, certain compounds in this related series have demonstrated inhibitory activity against human colon cancer (HCT-116), melanoma (MDA-MB-435), and promyelocytic leukemia (HL-60) cell lines. However, these findings cannot be directly extrapolated to this compound derivatives due to structural differences that can significantly impact biological activity.
The core structure of benzamidine itself has been incorporated into various molecules with demonstrated antiproliferative effects. These compounds often exert their activity through mechanisms such as the inhibition of enzymes crucial for cancer cell growth and survival. However, the influence of the 3-nitro substitution on a benzamidine scaffold in the context of anticancer activity remains uninvestigated.
Biotransformation and Metabolic Fate: An Uncharted Territory
Similarly, there is no available research on the biotransformation and metabolic fate of compounds derived from this compound. Understanding the metabolic stability and pathways of a potential drug candidate is a critical aspect of medicinal chemistry.
In Vitro and In Vivo Metabolic Stability Assessment
No studies were found that assessed the in vitro or in vivo metabolic stability of this compound derivatives. Such studies are essential to determine how these compounds are processed by metabolic enzymes, which influences their half-life and bioavailability in the body. General studies on aromatic amides indicate that their metabolic stability can be influenced by factors such as steric hindrance and the electronic properties of substituents.
Identification of Biologically Active Metabolites and Detoxification Pathways
The identification of metabolites is crucial, as they can be biologically active, contributing to the therapeutic effect or to potential toxicity. The metabolism of nitroaromatic compounds, a general class to which 3-Nitrobenzamidine belongs, is known to proceed through reduction of the nitro group to form nitroso, hydroxylamino, and amino metabolites. These reductive pathways can be influenced by the oxygenation status of tissues, with hypoxic conditions often favoring the formation of potentially cytotoxic metabolites. However, without specific studies on 3-Nitrobenzamidine derivatives, it is impossible to determine their metabolic profile and whether they would produce active or detoxified metabolites.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
High-Resolution One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Analysis
One-dimensional NMR spectra offer a direct view of the different types of protons, carbons, and nitrogens in the molecule.
¹H NMR Analysis:
The ¹H NMR spectrum of 3-Nitrobenzamidine hydrochloride provides foundational information about the proton environments within the molecule. Experimental data reveals distinct signals for the aromatic protons and the protons of the amidinium group. The aromatic region, in particular, shows a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the amidinium cation. chemicalbook.com
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (ppm) |
| Aromatic H | 8.71 |
| Aromatic H | 8.63 |
| Aromatic H | 8.24 |
| Aromatic H | 7.94 |
Note: The specific assignment of individual aromatic protons requires further analysis using two-dimensional NMR techniques.
¹³C NMR Analysis:
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=N (Amidinium) | ~165-170 | Characteristic for amidinium carbons. |
| C-NO₂ | ~148-152 | Deshielded by the electron-withdrawing nitro group. |
| Aromatic C-H | ~120-140 | Range for substituted benzene rings. |
| Aromatic C-C(N)H₂ | ~130-135 | Influenced by the amidinium substituent. |
Note: These are predicted values and require experimental verification.
¹⁵N NMR Analysis:
Direct observation of ¹⁵N NMR signals is challenging due to the low natural abundance and unfavorable magnetic properties of the ¹⁵N isotope. huji.ac.il However, the chemical shifts of the nitrogen atoms in this compound can be estimated based on typical ranges for similar functional groups. The nitro group nitrogen is expected to have a chemical shift in the range of +355 to +395 ppm relative to nitromethane, while the amidinium nitrogens would appear in a much more shielded region. science-and-fun.de Heteronuclear correlation techniques, such as HMBC, are often the preferred method for obtaining ¹⁵N chemical shift information indirectly. rsc.org
Interactive Data Table: Expected ¹⁵N NMR Chemical Shift Ranges for this compound
| Nitrogen Assignment | Expected Chemical Shift Range (ppm vs. CH₃NO₂) |
| Nitro Group (NO₂) | +355 to +395 |
| Amidinium Group (-C(NH₂)₂) | +60 to +90 |
Note: These are expected ranges based on literature data for similar functional groups.
Multidimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from one-dimensional spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful in confirming the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with their directly attached carbons. This would allow for the definitive assignment of the protonated aromatic carbons.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational energy levels of molecules. Both Infrared (IR) and Raman spectroscopy provide a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of particular functional groups.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to show characteristic bands for the nitro group, the amidinium group, and the substituted benzene ring.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 |
| Nitro (NO₂) | Symmetric Stretch | ~1340-1360 |
| Amidinium (C=N⁺) | Stretching | ~1660-1690 |
| Amidinium (N-H) | Bending | ~1600-1650 |
| Aromatic (C=C) | Stretching | ~1450-1600 |
| Aromatic (C-H) | Out-of-plane Bending | ~700-900 |
Note: These are predicted ranges and can be influenced by the solid-state environment and intermolecular interactions.
The asymmetric and symmetric stretching vibrations of the nitro group are typically strong in the IR spectrum. muthayammal.in The C=N stretching of the amidinium ion is also a prominent feature. The aromatic C-H out-of-plane bending patterns can provide information about the substitution pattern on the benzene ring.
Analysis of Intermolecular Interactions
In the solid state, this compound exists as an ionic salt with significant intermolecular interactions, primarily hydrogen bonding. The protons of the amidinium group can act as hydrogen bond donors to the chloride anion and potentially to the oxygen atoms of the nitro group of neighboring molecules. These hydrogen bonds can lead to a broadening and shifting of the N-H stretching and bending vibrations in the IR and Raman spectra to lower wavenumbers. nih.gov The crystal packing forces can also influence the vibrational modes of the benzene ring and the nitro group, potentially leading to splitting of certain peaks. americanpharmaceuticalreview.com
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular formula of this compound is C₇H₈ClN₃O₂. The molecular weight of the free base (3-Nitrobenzamidine) is 165.15 g/mol , and the hydrochloride salt is 201.61 g/mol . sigmaaldrich.com In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ of the free base would be observed at an m/z of approximately 166.06.
Fragmentation Pathway:
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated 3-Nitrobenzamidine would undergo fragmentation. A plausible fragmentation pathway would involve the following steps:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for amidines is the neutral loss of ammonia, which would result in a fragment ion at m/z 149.03.
Loss of the Nitro Group (NO₂): The nitro group can be lost as a neutral radical, leading to a fragment at m/z 120.07.
Loss of Nitric Oxide (NO): A characteristic fragmentation of aromatic nitro compounds is the loss of nitric oxide, which would produce a fragment ion at m/z 136.05.
Further fragmentation of these primary ions would lead to the characteristic ions of a substituted benzene ring.
Interactive Data Table: Predicted Fragment Ions in the Mass Spectrum of 3-Nitrobenzamidine
| m/z (Predicted) | Proposed Fragment |
| 166.06 | [M+H]⁺ |
| 149.03 | [M+H - NH₃]⁺ |
| 136.05 | [M+H - NO]⁺ |
| 120.07 | [M+H - NO₂]⁺ |
Note: These are predicted fragmentation patterns and require experimental confirmation through tandem mass spectrometry (MS/MS) studies.
High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Analysis
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high precision and accuracy. For this compound (Molecular Formula: C₇H₈ClN₃O₂), analysis is typically performed on the protonated free base, 3-nitrobenzamidine ([C₇H₇N₃O₂ + H]⁺), which is readily formed under electrospray ionization (ESI) conditions.
The theoretical monoisotopic mass of the protonated molecule, [C₇H₈N₃O₂]⁺, is calculated to be 166.0611 Da. HRMS analysis provides an experimental mass measurement with a low part-per-million (ppm) error, confirming the elemental formula.
Isotopic pattern analysis further corroborates the assigned formula. The distribution and relative abundance of isotopic peaks are unique to a compound's elemental composition. The presence of multiple nitrogen and carbon atoms gives rise to characteristic M+1 and M+2 peaks. For instance, the natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) contributes to the intensity of the M+1 peak. The expected isotopic distribution for the protonated molecule is detailed in the table below. The analysis of isotope patterns is a fully automated de novo approach for identifying molecular formulas. sigmaaldrich.com
Table 1: Theoretical Isotopic Distribution for Protonated 3-Nitrobenzamidine, [C₇H₈N₃O₂]⁺
| Isotopologue | m/z (Da) | Relative Abundance (%) | Contributing Isotopes |
|---|---|---|---|
| M (Monoisotopic) | 166.0611 | 100.00 | ¹²C₇¹H₈¹⁴N₃¹⁶O₂ |
| M+1 | 167.0645 | 8.83 | ¹³C, ¹⁵N, ²H |
| M+2 | 168.0650 | 0.74 | ¹³C₂, ¹⁸O |
The presence of a chlorine atom in the full hydrochloride salt introduces a highly characteristic isotopic signature due to the natural abundances of ³⁵Cl (75.77%) and ³⁷Cl (24.23%). medchemexpress.com If the intact salt were to be analyzed, it would exhibit a pair of peaks separated by approximately 2 Da with a relative intensity ratio of roughly 3:1, corresponding to the [M+³⁵Cl]⁻ and [M+³⁷Cl]⁻ ions in negative mode or adducts in positive mode. medchemexpress.com
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping
Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. ontosight.ai For this compound, the protonated molecule ([M+H]⁺, m/z 166.06) is selected as the precursor ion. Collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD) are used to generate characteristic fragments. ontosight.ai
The fragmentation of nitroaromatic compounds often involves characteristic losses of the nitro group constituents. Common fragmentation pathways for protonated nitrosamine (B1359907) compounds include the loss of the NO radical (30 Da) or the loss of H₂O. chemicalbook.com The fragmentation of the amidine group can proceed via loss of ammonia (NH₃). Based on these principles and known fragmentation patterns of related structures, a structural fragmentation map can be proposed. chemicalbook.comnih.gov
A plausible fragmentation pathway for protonated 3-Nitrobenzamidine is outlined below:
Loss of Ammonia (NH₃): The protonated amidine moiety can readily lose a neutral ammonia molecule, leading to the formation of a nitrilium ion. [C₇H₈N₃O₂]⁺ → [C₇H₅N₂O₂]⁺ + NH₃ (m/z 149.03)
Loss of Nitro Group (NO₂): Cleavage of the C-N bond can result in the loss of the nitro group. [C₇H₈N₃O₂]⁺ → [C₇H₈N]⁺ + NO₂ (m/z 120.07)
Loss of Hydroxyl Radical (•OH): Rearrangement followed by loss of a hydroxyl radical from the nitro group is a common pathway for nitroaromatic compounds. [C₇H₈N₃O₂]⁺ → [C₇H₇N₃O]⁺ + •OH (m/z 149.06)
Formation of Benzyl-type Cation: Fragmentation of the amidine group can lead to a 3-nitrophenyl cation. [C₇H₈N₃O₂]⁺ → [C₆H₄NO₂]⁺ + CH₄N₂ (m/z 122.02)
Table 2: Proposed MS/MS Fragmentation Map for Protonated 3-Nitrobenzamidine ([M+H]⁺ = 166.06 Da)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Formula |
|---|---|---|---|
| 166.06 | 149.03 | 17.03 | Loss of NH₃; [C₇H₅N₂O₂]⁺ |
| 166.06 | 120.07 | 45.99 | Loss of •NO₂; [C₇H₈N]⁺ |
| 166.06 | 104.03 | 62.03 | Loss of NH₂CN and NO; [C₆H₄O]⁺ |
| 166.06 | 76.04 | 90.02 | Loss of CH₂N₂ and NO₂; [C₆H₄]⁺ |
Electronic Spectroscopy (UV-Visible) for Chromophoric Characterization
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds containing chromophores—functional groups responsible for light absorption.
The structure of 3-Nitrobenzamidine contains two primary chromophoric systems: the nitro group (-NO₂) and the substituted benzene ring. The amidine group [-C(=NH)NH₂] acts as an auxochrome, a group that modifies the absorption characteristics (wavelength and intensity) of the chromophore.
The UV-Vis spectrum of 3-Nitrobenzamidine is expected to be dominated by electronic transitions associated with the nitro-substituted aromatic system. These transitions include:
π → π* transitions: These are high-energy transitions occurring within the aromatic ring. The substitution of the ring with both a nitro group and an amidine group is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.
n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an anti-bonding π* orbital. This transition typically results in a weaker absorption band at longer wavelengths.
Studies on similar nitroaromatic compounds, such as nitroanilines and nitrobenzaldehydes, show strong absorption bands typically in the range of 250-350 nm. rsc.orgresearchgate.netnih.gov For 3-nitroaniline, absorption maxima are observed around 255 nm and 345 nm. It is anticipated that this compound would exhibit a similar absorption profile due to the analogous electronic effects of the amino and amidine groups on the nitrobenzene (B124822) chromophore.
Table 3: Predicted Electronic Transitions and Chromophoric Characterization for 3-Nitrobenzamidine
| Predicted λmax Range (nm) | Electronic Transition | Chromophore/System | Expected Intensity |
|---|---|---|---|
| ~250 - 280 | π → π | Substituted Benzene Ring | High (ε > 10,000 M⁻¹cm⁻¹) |
| ~330 - 360 | n → π | Nitro Group (-NO₂) | Low (ε < 1,000 M⁻¹cm⁻¹) |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors
Quantum chemical methods are instrumental in understanding the intrinsic properties of 3-nitrobenzamidine hydrochloride at the atomic level. These calculations offer a detailed picture of its geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure and energy of molecules with high accuracy. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized molecular geometry. nih.govnih.gov These calculations can provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometric Parameters for a Related Benzamide Derivative (o-Nitrobenzamide) using DFT Note: This data is for a structurally related compound and serves as an illustrative example.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.39-1.40 Å |
| C-N (amide) | 1.37 Å | |
| C=O | 1.22 Å | |
| N-O (nitro) | 1.22-1.23 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| O-C-N (amide) | ~122° |
The data in this table is derived from computational studies on o-nitrobenzamide and is intended to be representative. muthayammal.in
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. irjweb.comnih.gov A smaller gap generally indicates higher reactivity. scirp.org
For 3-nitrobenzamidine, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, thus reducing the HOMO-LUMO gap and increasing its electrophilic character. This makes the molecule more susceptible to nucleophilic attack, a key aspect of its interaction with serine proteases.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps are invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. nih.gov In the case of this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitro group and the amidine nitrogen atoms, indicating their nucleophilic character. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amidine group, highlighting their electrophilic nature. nih.gov This charge distribution is crucial for the molecule's ability to form hydrogen bonds and electrostatic interactions within the active site of a target enzyme. nih.govnih.gov
Table 2: Conceptual Frontier Molecular Orbital Properties of 3-Nitrobenzamidine
| Property | Description | Expected Influence on 3-Nitrobenzamidine |
|---|---|---|
| HOMO | Highest energy orbital containing electrons; relates to nucleophilicity. | Primarily located on the benzamidine (B55565) and nitro groups. |
| LUMO | Lowest energy orbital without electrons; relates to electrophilicity. | Lowered in energy due to the electron-withdrawing nitro group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Relatively small, suggesting higher reactivity compared to unsubstituted benzamidine. |
This table is based on general principles of FMO theory as applied to the structure of 3-Nitrobenzamidine.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand how this compound interacts with its biological targets, such as serine proteases like trypsin, computational techniques like molecular docking and molecular dynamics simulations are employed.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For 3-nitrobenzamidine, docking studies with trypsin (a well-characterized serine protease) would reveal how it fits into the enzyme's active site. The positively charged amidinium group is expected to form a salt bridge with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin, a hallmark interaction for benzamidine-based inhibitors. nih.govresearchgate.net The nitro group's position on the phenyl ring would influence the secondary interactions with other residues in the binding pocket.
These docking studies can also provide an estimate of the binding affinity, often expressed as a docking score or binding energy. While specific docking scores for this compound were not found in the provided search results, studies on similar benzamidine derivatives show that these interactions are critical for inhibitory activity. wustl.edu
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. researchgate.netnih.gov An MD simulation of the 3-nitrobenzamidine-trypsin complex would start with the docked pose and simulate the movements of all atoms in the system, typically in a solvated environment to mimic physiological conditions. nih.gov
Table 3: Key Interactions in the Binding of Benzamidine-based Inhibitors to Trypsin
| Interacting Residue in Trypsin | Type of Interaction | Corresponding Group in 3-Nitrobenzamidine |
|---|---|---|
| Asp189 | Salt Bridge, Hydrogen Bond | Amidinium group |
| Gly219, Ser214 | Hydrogen Bond | Amidinium group |
| Ser195 (catalytic residue) | Hydrogen Bond | Amidinium group |
| Phenylalanine, Tyrosine, Tryptophan residues | Hydrophobic/Pi-stacking Interactions | Phenyl ring |
This table is based on known interactions of benzamidine derivatives with trypsin and is expected to be relevant for this compound. nih.govwustl.edu
In Silico Prediction of Spectroscopic Properties and Experimental Validation
Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its infrared (IR) and Raman spectra. These predictions can be compared with experimental spectra to validate the computational model and to aid in the interpretation of the experimental data. cardiff.ac.uknih.gov
For this compound, DFT calculations can be used to compute its vibrational frequencies. nih.gov The calculated spectrum would show characteristic peaks for the functional groups present in the molecule, such as the N-H and C=N stretching of the amidine group, the aromatic C-H and C=C stretching, and the symmetric and asymmetric stretching of the nitro group. muthayammal.in Comparison of these predicted spectra with experimentally obtained FT-IR and FT-Raman spectra would provide confidence in the accuracy of the computed molecular structure and properties. esisresearch.org
Table 4: Predicted and Representative Experimental Vibrational Frequencies for Related Nitro-Aromatic Compounds Note: This data is illustrative and based on general knowledge of IR spectroscopy and computational studies of similar compounds.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch (amidine) | 3300-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=N Stretch (amidine) | 1640-1680 |
| C=C Stretch (aromatic) | 1450-1600 |
| NO₂ Asymmetric Stretch | 1500-1560 |
| NO₂ Symmetric Stretch | 1335-1385 |
The values in this table are approximate and based on characteristic infrared group frequencies and computational data for related compounds. muthayammal.inesisresearch.org
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
Extensive searches of scientific literature and chemical databases have not yielded any specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound. While QSAR and QSPR studies have been conducted on broader classes of compounds such as benzamidine derivatives and nitro compounds, dedicated research focusing on the specific molecular descriptors and predictive modeling of this compound is not publicly available.
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the efficacy of new chemical entities. Similarly, QSPR models relate chemical structures to their physicochemical properties. Such models are valuable for predicting properties like solubility, boiling point, or toxicity, thereby aiding in chemical process design and safety assessment.
The development of a QSAR or QSPR model for this compound would require a dataset of structurally related compounds with experimentally determined biological activities or physicochemical properties. From this data, molecular descriptors—numerical values that quantify different aspects of the molecule's structure—would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a predictive model.
Given the absence of such studies for this compound, no data tables or detailed research findings on its specific QSAR or QSPR models can be presented. The scientific community has yet to publish research in this specific area.
Analytical Methodologies and Applications in Chemical Biology
Chromatographic Separations for Isolation, Purity Assessment, and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components from a mixture for subsequent identification and quantification. For a polar compound like 3-Nitrobenzamidine hydrochloride, liquid chromatography is particularly well-suited.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally unstable compounds like this compound. Method development focuses on optimizing the separation of the target analyte from impurities and matrix components.
While specific, validated methods for this compound are not extensively documented in publicly available literature, suitable methods can be developed based on the analysis of structurally similar compounds, such as 3-nitrobenzamide (B147352) and 3-nitrobenzaldehyde. sielc.comgoogle.comsielc.com Reverse-phase (RP) HPLC is the most common approach.
Key components of a typical RP-HPLC method would include:
Stationary Phase: A C18 column is a standard choice, offering excellent retention and separation for a wide range of organic molecules. google.comresearchgate.net Columns with smaller particle sizes (e.g., 3 µm) can be used for faster, high-resolution separations (UPLC). sielc.com
Mobile Phase: A mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and an aqueous buffer is used. sielc.comresearchgate.net The pH of the aqueous phase is a critical parameter; acidic conditions, often achieved by adding phosphoric acid or formic acid, are generally used to ensure the analyte is in a consistent ionic state and to achieve sharp peak shapes. sielc.comsielc.com Formic acid is preferred for methods intended to be coupled with mass spectrometry. sielc.com
Detection: UV detection is straightforward and effective, as the nitroaromatic ring of the compound exhibits strong absorbance in the ultraviolet range. A detection wavelength of around 240 nm is often suitable for nitrobenzaldehyde isomers and would likely be effective for this compound as well. google.com
Temperature: Column temperature is typically maintained at a constant value, such as 40°C, to ensure reproducible retention times. google.com
A patent for separating related compounds, benzaldehyde (B42025) and its nitro-isomers, provides a relevant example of method development, achieving good separation and quantification. google.com
Table 1: Representative HPLC Method Parameters for Analysis of Related Nitroaromatic Compounds
| Parameter | Typical Conditions | Rationale/Reference |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of organic analytes. researchgate.net |
| Mobile Phase | Acetonitrile/Methanol and Water with Acid | Common solvents for RP-HPLC; acid improves peak shape for basic compounds. sielc.comsielc.com |
| pH Modifier | Phosphoric Acid or Formic Acid | Controls ionization and improves chromatography. Formic acid is MS-compatible. sielc.com |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns. google.comresearchgate.net |
| Detection | UV at ~240 nm | Nitroaromatic compounds have strong UV absorbance at this wavelength. google.com |
| Temperature | Ambient or controlled (e.g., 40°C) | Ensures reproducible retention times. google.com |
This liquid chromatography method can be scaled for the preparative separation and isolation of the compound or its impurities. sielc.com
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a salt with a high melting point (245-248 °C), making it non-volatile and unsuitable for direct GC analysis. sigmaaldrich.comsigmaaldrich.com
For GC analysis to be feasible, a derivatization step would be necessary to convert the analyte into a more volatile and thermally stable form. This typically involves reacting the amidine functional group with a derivatizing agent to mask its polar nature. While specific derivatization procedures for this compound are not readily found, general strategies for amines could be adapted. However, given the simplicity and direct applicability of HPLC, GC is not the preferred method for the analysis of this compound itself. It may, however, be applicable for the analysis of certain volatile precursors or degradation products.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a sensitive detection method like mass spectrometry (MS), provide unparalleled specificity and sensitivity for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for analyzing this compound in complex environments such as biological fluids. LC-MS combines the superior separation capabilities of HPLC with the mass-resolving power of MS, which provides molecular weight and structural information. For LC-MS analysis, the mobile phase must be volatile, necessitating the use of buffers like ammonium (B1175870) formate (B1220265) or formic acid instead of non-volatile salts like phosphate. sielc.com The use of tandem mass spectrometry (LC-MS/MS) allows for highly selective and quantitative analysis through techniques like selected reaction monitoring (SRM), making it ideal for trace-level detection in chemical biology studies. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): As with standard GC, GC-MS analysis of this compound would require a prior derivatization step to increase volatility. nih.govresearchgate.net Once derivatized, GC-MS can provide excellent chromatographic resolution and definitive identification based on the mass spectrum of the analyte. mmu.ac.uk This technique is particularly useful for confirming the structure of unknown impurities or metabolites, provided they can be made amenable to GC analysis.
Spectrophotometric and Electrochemical Detection Systems
Beyond chromatography, other analytical methods can be employed for the detection and quantification of this compound, particularly for bulk analysis or in specific assay formats.
Colorimetric Assays for Qualitative and Quantitative Analysis
Colorimetric assays are based on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte. These assays are often used in high-throughput screening and are measured using a spectrophotometer.
No specific colorimetric assay has been published for this compound. However, a potential method could be developed by leveraging the reactivity of its functional groups. For instance, reagents that react with primary or secondary amines to produce a colored product could be adapted. One such reagent is 2,4-dinitro-fluorobenzene (DNFB), which reacts with secondary amines in an alkaline medium to form a stable, colored complex that can be quantified spectrophotometrically. farmaciajournal.com A similar principle, based on the derivatization of the amidine group, could theoretically be applied to develop a simple and cost-effective quantitative assay for this compound.
Voltammetric and Potentiometric Methods for Electrochemical Characterization
Electrochemical methods offer high sensitivity and are often less expensive than chromatographic techniques. They measure changes in electrical properties (potential or current) resulting from a chemical reaction involving the analyte.
Voltammetric Methods: These techniques measure the current that flows in an electrochemical cell as a function of an applied potential. The nitro group (-NO2) on the benzene (B151609) ring is electrochemically active and can be readily reduced. Techniques like differential pulse voltammetry or cyclic voltammetry could be applied to quantify this compound by measuring the current associated with the reduction of its nitro group at a specific potential. cdc.gov This approach has been successfully used for the analysis of other nitroaromatic compounds and offers a selective means of detection. cdc.gov
Potentiometric Methods: Potentiometry measures the potential difference in an electrochemical cell under zero current conditions. A common application is the use of ion-selective electrodes (ISEs). libretexts.org An ISE could be developed for this compound by creating a membrane that selectively binds the cationic benzamidinium ion. This is typically achieved by forming an ion-pair complex between the target cation and a large, lipophilic counter-anion (like tetraphenylborate) and embedding this complex into a polymeric membrane (e.g., PVC). nih.govresearchgate.net The potential of this electrode would then respond logarithmically to the concentration of the 3-Nitrobenzamidine cation in the sample solution. Such sensors can be used for direct potentiometric measurements or as indicators for potentiometric titrations. nih.govlibretexts.org
Application as a Reference Standard in Bioanalytical Assays
The use of a reference standard is fundamental in bioanalytical assays to ensure the accuracy, precision, and validity of the obtained results. A reference standard is a highly purified compound used as a benchmark for the quantification of an analyte in a biological matrix. While this compound possesses a well-defined chemical structure and can be synthesized to a high degree of purity, its specific application as a reference standard in documented bioanalytical assays is not extensively reported in publicly available literature.
In principle, for this compound to be utilized as a reference standard, its purity would need to be rigorously established using various analytical techniques. The table below outlines the key properties of this compound. sigmaaldrich.com
| Property | Value |
| CAS Number | 56406-50-9 sigmaaldrich.com |
| Molecular Formula | C₇H₈ClN₃O₂ |
| Molecular Weight | 201.61 g/mol sigmaaldrich.com |
| Melting Point | 245-248 °C sigmaaldrich.com |
The stability of the compound under various storage and experimental conditions would also be a critical factor to assess its suitability as a reliable standard for quantitative analysis.
Derivatization Strategies Utilizing this compound or its Core for Detection of Other Analytes
Derivatization in analytical chemistry is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis by a particular instrumental method. libretexts.org This often involves enhancing detectability, improving chromatographic separation, or increasing volatility.
While specific derivatization strategies explicitly employing this compound are not widely documented, the core benzamidine (B55565) structure is known to interact with certain functional groups. However, the focus of derivatization in recent literature has often been on reagents that target common functional groups like carboxylic acids, carbonyls, and amines to enhance detection in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
A prominent example of a nitro-containing derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH). nih.govnih.govslu.se Although a different compound, its application provides insight into how a nitroaromatic structure can be utilized in derivatization. 3-NPH is used to react with carboxyl and carbonyl groups in metabolites, thereby improving their ionization efficiency and chromatographic retention for sensitive LC-MS analysis. nih.govnih.govslu.se This strategy has been successfully applied to the analysis of a wide range of metabolites, including organic acids, amino acids, and fatty acids. nih.govnih.gov
The derivatization reaction with 3-NPH typically involves an activation step, often with a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the reaction with the target functional group. nih.gov The resulting derivative often exhibits significantly improved detection sensitivity. nih.govnih.gov
The table below summarizes common derivatization strategies for different classes of analytes, highlighting the types of reagents used to enhance their detection.
| Analyte Class | Derivatization Reagent Type | Purpose of Derivatization |
| Carboxylic Acids | Phenylhydrazines (e.g., 3-NPH) nih.govnih.govslu.se | Enhance ionization for LC-MS |
| Carbonyl Compounds | Phenylhydrazines (e.g., 3-NPH) nih.govslu.se | Improve chromatographic properties and sensitivity |
| Alcohols | Acylating agents | Increase volatility for GC analysis |
| Amines | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Add a fluorophore for fluorescence detection libretexts.org |
Exploration in Materials Science and Polymer Chemistry
Incorporation of 3-Nitrobenzamidine Moiety into Polymeric Materials
The introduction of the 3-nitrobenzamidine unit into a polymer backbone or as a pendant group can be envisaged to impart a range of desirable characteristics, from altered electronic properties to enhanced intermolecular interactions.
The creation of polymers containing the 3-nitrobenzamidine moiety would first necessitate the synthesis of a suitable monomer. A hypothetical approach to monomer synthesis could involve modifying the 3-nitrobenzamidine structure to include a polymerizable group, such as a vinyl, acrylate, or styrenic functionality. For instance, a vinyl-substituted derivative could be prepared and subsequently polymerized via free-radical polymerization.
Alternatively, monomers suitable for step-growth polymerization, such as diamines or diacids containing the 3-nitrobenzamidine core, could be synthesized. These monomers could then be co-polymerized with appropriate partners to yield polyamides or polyesters. The choice of polymerization technique would be dictated by the nature of the monomer and the desired polymer architecture. Techniques like solution polymerization could be employed to manage the viscosity and heat of reaction, which is a common practice in the synthesis of polymers with polar functional groups. mdpi.comrsc.org
Table 1: Potential Polymerization Strategies for 3-Nitrobenzamidine-Containing Monomers
| Polymerization Type | Monomer Type | Potential Polymer Class | Key Considerations |
| Chain-Growth | Vinyl-functionalized 3-nitrobenzamidine | Poly(vinyl-co-3-nitrobenzamidine) | Initiator choice, solvent selection, control over molecular weight. |
| Step-Growth | Diamine or diacid of 3-nitrobenzamidine | Polyamides, Polyesters | Stoichiometric balance of co-monomers, high reaction temperatures. |
The presence of the nitro group is known to influence the electronic properties of materials, often leading to applications in optoelectronics. rsc.org Polymers incorporating the 3-nitrobenzamidine moiety could, therefore, be investigated for applications such as electrochromic devices, where the polymer's color changes in response to an electrical potential. The electron-withdrawing nature of the nitro group can lower the bandgap of conjugated polymers, shifting their absorption into the visible or near-infrared regions. rsc.org
Furthermore, the benzamidine (B55565) group's ability to form strong hydrogen bonds could be exploited to create polymers with enhanced thermal stability and mechanical strength. In the context of polyamides, the introduction of such specific hydrogen-bonding sites could lead to materials with highly ordered structures and improved performance characteristics.
Design and Fabrication of Hybrid Organic-Inorganic Materials
Hybrid materials, which combine the features of organic polymers with those of inorganic components, offer a route to materials with synergistic properties. mdpi.commdpi.com
The 3-nitrobenzamidine moiety is a prime candidate for directing the self-assembly of macromolecules. The nitro group can participate in coordination with metal ions, a property that has been used to construct three-dimensional coordination polymers. rsc.orgrsc.org It is conceivable that polymers functionalized with 3-nitrobenzamidine could self-assemble in the presence of metal salts to form ordered, hybrid supramolecular structures. These structures could find applications in catalysis or as functional porous materials. The self-assembly can be driven by a combination of coordination bonds, hydrogen bonding from the amidine group, and π-π stacking interactions between the aromatic rings. mdpi.com
Polymers containing nitroaromatic groups have been extensively studied for their use in sensing applications, particularly for the detection of explosives. spiedigitallibrary.orgrsc.orgresearchgate.net The principle behind this sensing is often the fluorescence quenching of a conjugated polymer upon interaction with the electron-deficient nitroaromatic analyte. A polymer containing the 3-nitrobenzamidine moiety could itself act as a sensing material.
Hybrid organic-inorganic materials incorporating 3-nitrobenzamidine could also be designed for optoelectronic applications. For example, nanoparticles coated with a 3-nitrobenzamidine-functionalized polymer could exhibit tunable photophysical properties. The interaction between the inorganic core and the organic shell can lead to novel charge-transfer phenomena, which are of interest for devices like organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com
Table 2: Potential Optoelectronic and Sensing Applications of 3-Nitrobenzamidine-Based Materials
| Application Area | Material Concept | Underlying Principle |
| Optoelectronics | Conjugated polymers with pendant 3-nitrobenzamidine groups. | The nitro group acts as an electron acceptor, tuning the polymer's bandgap and emission properties. rsc.org |
| Sensing | Fluorescent polymers incorporating 3-nitrobenzamidine. | Fluorescence quenching upon binding of analytes to the benzamidine or nitro functionalities. spiedigitallibrary.orgmdpi.com |
| Hybrid Sensors | Inorganic nanoparticles coated with a 3-nitrobenzamidine polymer. | Modulation of the nanoparticle's optical properties by the polymer shell upon analyte interaction. |
This table outlines potential applications based on the known properties of nitroaromatic compounds and benzamidine derivatives in polymers.
Surface Modification and Coating Technologies
Modifying the surface of a material can dramatically alter its properties, such as wettability, adhesion, and biocompatibility. pwr.edu.plrsc.orgnih.gov Polymers containing the 3-nitrobenzamidine moiety could be used to create functional coatings. For instance, a polymer solution could be applied to a substrate via spin-coating or dip-coating to form a thin film.
The chemical functionalities of the 3-nitrobenzamidine group would then be present at the surface. The nitro group would increase the surface's polarity, potentially improving adhesion to polar substrates. The benzamidine group, with its basic character and hydrogen-bonding capability, could be used to immobilize other molecules, such as biomolecules or catalysts. Such functionalized surfaces could be of interest in the development of biosensors or catalytic membranes. Furthermore, the ability of nitro groups to interact with certain metal ions could be used for the selective capture of metals from solutions. mdpi.com
Concluding Perspectives and Future Research Trajectories
Unaddressed Challenges and Knowledge Gaps in 3-Nitrobenzamidine Hydrochloride Research
Despite its availability and the known biological activity of its parent compound, benzamidine (B55565), significant knowledge gaps persist for this compound. A primary challenge lies in the comprehensive characterization of its biological activity. While it is known to act as an inhibitor for certain serine proteases, the specifics of its inhibitory profile, including kinetics and selectivity against a broad panel of proteases, are not extensively documented in publicly available literature. Current time information in Bangalore, IN. This lack of detailed data hinders the identification of its most promising therapeutic or research applications.
Another significant area requiring further investigation is the metabolism and toxicology of this compound. Nitroaromatic compounds, as a class, are known for their potential toxicity and mutagenicity, often stemming from the reduction of the nitro group to reactive intermediates within biological systems. nih.govnih.gov The metabolic fate of this compound and the potential for the formation of toxic metabolites are critical unaddressed questions. Furthermore, the environmental persistence and impact of nitroaromatic compounds necessitate a thorough evaluation of the lifecycle of this compound, from synthesis to disposal. nih.gov
From a synthetic chemistry perspective, while the preparation of this compound is established, challenges remain in developing more sustainable and efficient synthetic routes. nih.gov The functionalization of nitroaromatic compounds can be challenging, and exploring novel catalytic methods for the synthesis of this compound and its derivatives could open new avenues for structure-activity relationship (SAR) studies. youtube.com
Emerging Technologies and Methodologies for Future Investigations
The future exploration of this compound will be significantly advanced by the adoption of emerging technologies. In the realm of chemical synthesis, iron-catalyzed reduction methods are emerging as a promising, environmentally benign alternative to traditional methods for the transformation of nitro compounds. stanford.edunih.gov The application of such technologies could lead to more efficient and selective syntheses of this compound and its derivatives.
In the sphere of biological evaluation, chemical proteomics presents a powerful tool for the unbiased identification of protein targets. nih.gov By designing and synthesizing "clickable" probes based on the this compound scaffold, researchers can identify its direct binding partners in complex biological systems, moving beyond the assumed serine protease targets. youtube.com This could unveil novel mechanisms of action and unexpected therapeutic opportunities.
Computational modeling , including Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, will be instrumental in guiding future research. 3D-QSAR models can help in designing more potent and selective inhibitors based on the this compound framework. Molecular docking can provide insights into the specific interactions between the compound and the active sites of target enzymes, facilitating rational drug design.
Translational Research Opportunities and Industrial Relevance
The established role of benzamidine derivatives as serine protease inhibitors provides a strong foundation for the translational potential of this compound. Current time information in Bangalore, IN.nih.gov Serine proteases are implicated in a wide range of diseases, including thrombosis, inflammation, and cancer. Current time information in Bangalore, IN. Further investigation into the specific inhibitory profile of this compound could position it as a lead compound for the development of novel therapeutics in these areas. The use of benzamidine derivatives as anticoagulants highlights a potential industrial application.
The presence of the nitro group also opens up possibilities for its use in prodrug strategies . The nitro group can be selectively reduced in the hypoxic environments characteristic of solid tumors, making this compound a candidate for the development of hypoxia-activated cancer therapies.
Furthermore, the structural motifs present in this compound suggest potential applications beyond medicine. For instance, studies on other nitro-substituted benzamides have shown inhibitory activity against photosynthetic electron transport, suggesting a potential for the development of novel herbicides. Its use as a ligand in protein crystallography to prevent protein degradation is another established industrial application for benzamidine and its derivatives. nih.gov
Ethical Considerations in Chemical and Pharmaceutical Research
The research and application of this compound are subject to important ethical considerations, primarily centered around safety and environmental impact. Given that it is a nitroaromatic compound, there is a potential for toxicity. nih.govnih.gov Researchers have an ethical obligation to handle this compound with appropriate personal protective equipment and to conduct thorough toxicological studies to understand its potential risks to human health.
The environmental fate of this compound and its byproducts is another critical ethical consideration. Nitroaromatic compounds can be environmental pollutants, and their persistence and potential for bioaccumulation must be carefully assessed. nih.gov The development of green chemistry approaches for its synthesis and degradation is not only a scientific challenge but also an ethical imperative to minimize environmental harm.
In the context of pharmaceutical development, the principles of informed consent, risk-benefit assessment, and justice are paramount. Current time information in Bangalore, IN. Should this compound or its derivatives advance to clinical trials, these ethical principles must guide every stage of the research process to ensure the protection and well-being of human participants.
Q & A
Q. What is the standard synthetic protocol for 3-nitrobenzamidine hydrochloride, and what critical reaction conditions ensure high yield?
The synthesis involves suspending the precursor in dry methanol, saturating the mixture with HCl gas for 30 minutes, and stirring at room temperature for 4 days. The product is filtered, washed with ethyl ether, and treated with isopropylamine under reflux for 3 hours. Key conditions include strict control of HCl gas saturation to protonate the amidine group and reflux with isopropylamine to facilitate purification. Post-synthesis, the compound is washed with ethyl ether and ethyl acetate to remove impurities .
Q. Which analytical techniques are most effective for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Melting point determination (e.g., 226–231°C for analogous nitrobenzylamine derivatives) and mass spectrometry provide additional validation of physicochemical properties .
Q. What safety precautions are essential when handling this compound in the laboratory?
Based on GHS classifications for structurally similar nitro compounds:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319).
- Ensure ventilation to prevent inhalation of dust (H335).
- Avoid aqueous release (H412) by containing spills with inert absorbents. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of this compound?
A factorial design approach can systematically evaluate variables:
- Temperature: Elevated temperatures (40–60°C) may accelerate HCl gas absorption but risk side reactions.
- Solvent: Polar aprotic solvents (e.g., DMF) could enhance intermediate solubility.
- Reaction Time: Extended stirring (≥5 days) may improve conversion but requires monitoring via TLC/HPLC. Statistical optimization (e.g., Response Surface Methodology) balances these factors to maximize yield .
Q. What methodologies are employed to evaluate the antimicrobial activity of 3-nitrobenzamidine derivatives?
- Agar Dilution: Test compound is incorporated into agar at varying concentrations to determine Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains.
- Microdilution Assays: Broth-based screening in 96-well plates quantifies growth inhibition spectrophotometrically. Positive controls (e.g., ampicillin) and solvent-blank controls are critical for validation .
Q. How does the nitro group influence the reactivity of this compound in substitution reactions?
The nitro group is a strong electron-withdrawing meta-director, which:
- Reduces electrophilic substitution reactivity at the benzene ring.
- Enhances amidine group nucleophilicity, facilitating coordination with metal catalysts or participation in Huisgen cycloadditions. Comparative studies with non-nitrated analogs show slower aryl substitution but faster amidine-mediated reactions .
Q. What validation criteria are used to confirm the purity of this compound in HPLC analysis?
- Column: C18 reverse-phase column with acetonitrile/water mobile phase.
- Detection: UV absorbance at 254 nm for nitro group quantification.
- Validation Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
